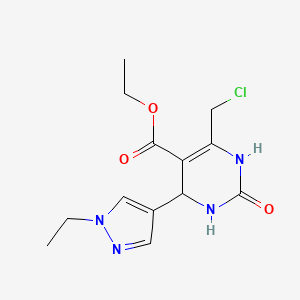![molecular formula C21H38O2 B2353985 Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate CAS No. 56687-67-3](/img/structure/B2353985.png)
Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate
Descripción general
Descripción
“Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate”, also known as DCPLA-ME, is the methyl ester form of DCPLA . It is used in the treatment of neurodegenerative diseases and is an effective PKCε activator .
Synthesis Analysis
The synthesis of this compound involves the creation of a linoleic acid derivative with cyclopropane rings instead of cis-double bonds . The compound contains four possible diastereomers: α,α-, α,β-, β,α-, and β,β- .Molecular Structure Analysis
The molecular formula of this compound is C20H38O2 . It is a complex structure that includes cyclopropane rings and a methyl ester group .Chemical Reactions Analysis
The compound is involved in various chemical reactions, particularly in the activation of protein kinase C (PKC) and the stimulation of glutamate release from presynaptic terminals . It also activates Ca2+/calmodulin-dependent protein kinase II (CaMKII) by inhibiting protein phosphatase-1 (PP-1), promoting the exocytosis of AMPA receptor subunits .Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.514 Da . More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación
1. Chemical Properties and Synthesis
- Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate, a cyclic fatty acid, can be synthesized through various chemical processes. Vick, Zimmerman, and Weisleder (1979) discussed the thermal alteration of similar cyclic fatty acids produced by flaxseed extract, highlighting the potential for chemical modification and synthesis of related compounds (Vick, Zimmerman, & Weisleder, 1979).
2. Biological Activities and Potential Applications
- The compound's derivatives have shown potential in inhibiting mycolic acid biosynthesis, as observed in a study by Hartmann et al. (1994), which could have implications for targeting mycobacterial infections (Hartmann et al., 1994). Additionally, Nagata et al. (2005) researched a linoleic acid derivative similar to this compound, which showed promise in enhancing cognitive functions, suggesting potential therapeutic applications in neurodegenerative diseases (Nagata et al., 2005).
3. Impact on Cognitive Health
- Kanno et al. (2012) found that different diastereomers of a similar compound demonstrated efficacy in improving age-related cognitive deterioration in mouse models. This indicates potential therapeutic applications for age-related cognitive disorders (Kanno et al., 2012).
Mecanismo De Acción
The compound acts as a selective and direct activator of protein kinase C (PKC)-ε . It stimulates glutamate release from presynaptic terminals in a PKC- and presynaptic α7 ACh receptor-dependent manner, leading to a long-lasting facilitation of hippocampal synaptic transmission . It also stimulates the release of γ-aminobutyric acid (GABA) from hippocampal interneurons by targeting α7 ACh receptors under the control of PKC .
Propiedades
IUPAC Name |
methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O2/c1-3-4-8-11-17-14-19(17)16-20-15-18(20)12-9-6-5-7-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVAMWHCPDAWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC1CC2CC2CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

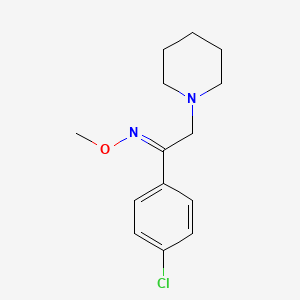
![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)
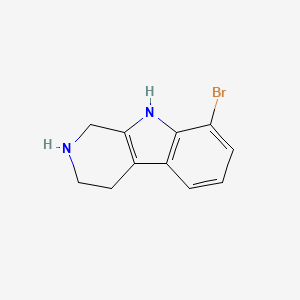



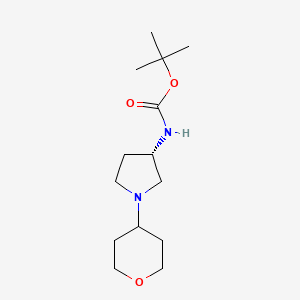
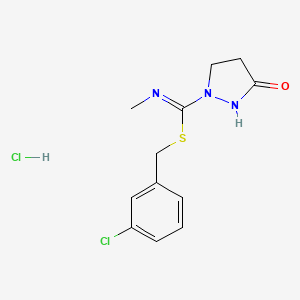
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)
![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)
